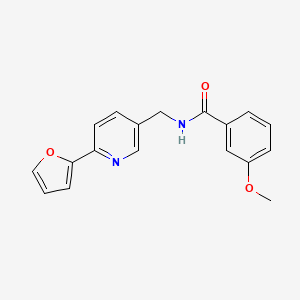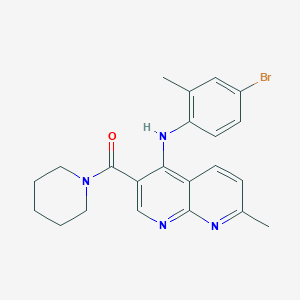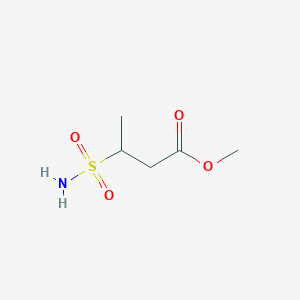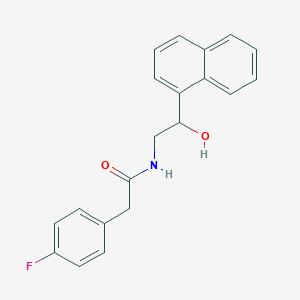
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide” is complex, contributing to its high perplexity and diverse applications. The compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide, also known as N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-methoxybenzamide:
Anti-Tubercular Agents
This compound has shown potential as an anti-tubercular agent. Research indicates that derivatives of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These derivatives have been evaluated for their efficacy and cytotoxicity, showing promising results in inhibiting bacterial growth without being toxic to human cells .
Anti-Fibrosis Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide derivatives have been studied for their anti-fibrotic properties. These compounds can inhibit the expression of collagen and other fibrosis markers, making them potential candidates for treating fibrotic diseases. Studies have shown that these derivatives can effectively reduce fibrosis in cell culture models .
Drug Development
The versatile chemical structure of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide makes it a valuable scaffold in drug development. Its ability to interact with various biological targets allows for the design of new therapeutic agents. Researchers are exploring its potential in developing drugs for a range of diseases, including cancer and infectious diseases.
Catalysis
This compound is also used in catalysis research. Its unique chemical properties make it suitable for use as a catalyst in various chemical reactions. Researchers are investigating its potential to improve the efficiency and selectivity of catalytic processes, which could have significant industrial applications.
Molecular Docking Studies
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide is frequently used in molecular docking studies to understand its interactions with biological targets. These studies help in predicting the binding affinity and activity of the compound, aiding in the design of more effective drugs. The insights gained from these studies are crucial for rational drug design .
Anti-Cancer Research
Preliminary studies suggest that derivatives of this compound may have anti-cancer properties. Researchers are exploring its potential to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). These studies are still in the early stages, but the results are promising and warrant further investigation.
Anti-Inflammatory Agents
The compound has shown potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases. Research is ongoing to understand its mechanism of action and efficacy in reducing inflammation.
Neuroprotective Agents
There is emerging interest in the neuroprotective properties of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide. Studies are being conducted to evaluate its potential in protecting neurons from damage and promoting neural health. This could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用機序
Target of Action
Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Pharmacokinetics
Similar compounds have been found to interact with cytochrome p450 enzymes, which play a crucial role in drug metabolism .
特性
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-5-2-4-14(10-15)18(21)20-12-13-7-8-16(19-11-13)17-6-3-9-23-17/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQWPCNHDBZKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)


![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2484538.png)

![4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484540.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2484542.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)
![2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate](/img/structure/B2484549.png)